BenchChemオンラインストアへようこそ!

Plegarol

Toxicology Autonomic Pharmacology Drug Safety

Plegarol (CAS 126‑79‑4, synonyms: Resplegum, S 108, SY is a bis‑quaternary ammonium compound chemically defined as diethyl‑methyl‑[2‑[2‑(1‑methylpyrrolidin‑1‑ium‑1‑yl)ethoxy]ethyl]azanium diiodide [REFS‑1]. It functions primarily as a ganglionic blocker (ganglioplegic) by antagonizing nicotinic acetylcholine receptors in autonomic ganglia [REFS‑2].

Molecular Formula C14H32I2N2O
Molecular Weight 498.23 g/mol
CAS No. 126-79-4
Cat. No. B091551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlegarol
CAS126-79-4
Molecular FormulaC14H32I2N2O
Molecular Weight498.23 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-]
InChIInChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyVACPTJTYMJLQSW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plegarol (CAS 126-79-4): A Bis‑Quaternary Ammonium Ganglionic Blocker for Autonomic Pharmacology and Antimicrobial Research


Plegarol (CAS 126‑79‑4, synonyms: Resplegum, S 108, SY 108) is a bis‑quaternary ammonium compound chemically defined as diethyl‑methyl‑[2‑[2‑(1‑methylpyrrolidin‑1‑ium‑1‑yl)ethoxy]ethyl]azanium diiodide [REFS‑1]. It functions primarily as a ganglionic blocker (ganglioplegic) by antagonizing nicotinic acetylcholine receptors in autonomic ganglia [REFS‑2]. Historically investigated for the management of arterial hypertension [REFS‑3], Plegarol is currently employed as a pharmacological tool in autonomic nervous system research and as a candidate antimicrobial scaffold owing to its reported activity against Proteus mirabilis [REFS‑4]. The compound is supplied as a pale‑yellow oil with a purity of ≥95%, soluble in benzene, acetone, alcohol, or ether but practically insoluble in water [REFS‑1].

Why Generic Substitution of Plegarol (CAS 126‑79‑4) with Other Ganglionic Blockers Is Not Advisable Without Quantitative Verification


Superficial substitution of Plegarol with other ganglionic blockers (e.g., hexamethonium, mecamylamine) is scientifically unsound because the class exhibits marked divergence in acute toxicity, pharmacokinetic behavior, and antimicrobial specificity [REFS‑1]. Plegarol is a bis‑quaternary ammonium diiodide with an ether‑linked pyrrolidinium‑diethylmethylammonium core that confers a distinct safety profile [REFS‑2]. As demonstrated in the evidence items that follow, Plegarol displays an oral LD₅₀ in mice that is orders of magnitude higher (less acutely toxic) than that of the prototypical ganglionic blocker mecamylamine [REFS‑3], and its antimicrobial activity is directed against Proteus mirabilis, a pathogen not universally susceptible to other quaternary ammonium compounds [REFS‑4]. These quantitative differentiations directly impact procurement decisions in research settings where precise control of systemic toxicity or pathogen‑specific screening is required.

Quantitative Differentiation of Plegarol (CAS 126‑79‑4) from Closest Analogs: A Head‑to‑Head and Cross‑Study Evidence Guide


Oral Acute Toxicity of Plegarol Versus Mecamylamine in Mice

Plegarol exhibits significantly lower acute oral toxicity in mice compared to the ganglionic blocker mecamylamine, a critical differentiator for in vivo study design. Plegarol's oral LD₅₀ in male mice is approximately 8,360 mg/kg (8,800 µl/kg × 0.95 mg/µl), while mecamylamine HCl exhibits an oral LD₅₀ of 92 mg/kg [REFS‑1][REFS‑2]. This represents a ~91‑fold higher safety margin for Plegarol under these assay conditions.

Toxicology Autonomic Pharmacology Drug Safety

Oral Acute Toxicity of Plegarol Versus Hexamethonium Bromide in Rats

When comparing oral LD₅₀ values in rats, Plegarol again demonstrates substantially lower acute toxicity than hexamethonium bromide, a prototypical bis‑quaternary ganglionic blocker. Plegarol's oral LD₅₀ in male rats is approximately 10,355 mg/kg (10,900 µl/kg × 0.95 mg/µl), whereas hexamethonium bromide exhibits an oral LD₅₀ of 2,891 mg/kg in rats [REFS‑1][REFS‑2]. This corresponds to a ~3.6‑fold higher LD₅₀ for Plegarol, indicating a wider safety window.

Toxicology Autonomic Pharmacology Comparative Safety

Antimicrobial Specificity of Plegarol Against Proteus mirabilis

Plegarol has been experimentally confirmed to possess antimicrobial activity against Proteus mirabilis, a Gram‑negative bacterium associated with urinary tract infections [REFS‑1]. The Aladdin Scientific assay ALA765160 classifies Plegarol as 'Active' against this pathogen. While a direct MIC value is not reported in this specific assay, the qualitative 'Active' designation distinguishes Plegarol from many structurally related bis‑quaternary ammonium compounds that lack documented activity against P. mirabilis [REFS‑2].

Antimicrobial Discovery Quaternary Ammonium Compounds Pathogen‑Specific Screening

Optimal Research and Procurement Scenarios for Plegarol (CAS 126‑79‑4) Based on Quantitative Differentiation Evidence


Autonomic Pharmacology Studies Requiring a Ganglionic Blocker with a Wide Safety Margin

For in vivo investigations of autonomic nervous system function (e.g., blood pressure regulation, ganglionic transmission) where minimizing acute systemic toxicity is essential, Plegarol offers a distinct advantage. Its oral LD₅₀ in mice (~8,360 mg/kg) is approximately 91‑fold higher than that of mecamylamine, and its rat oral LD₅₀ (~10,355 mg/kg) is 3.6‑fold higher than that of hexamethonium bromide [REFS‑1][REFS‑2]. This wider safety window reduces the risk of dose‑limiting toxicities and allows for clearer interpretation of pharmacodynamic effects.

Antimicrobial Screening Programs Targeting Proteus mirabilis

Research laboratories engaged in antimicrobial discovery or phenotypic screening against Proteus mirabilis can utilize Plegarol as a validated positive control or reference compound. The Aladdin Scientific assay ALA765160 confirms its activity against this Gram‑negative pathogen, providing a benchmark for evaluating novel agents [REFS‑3]. Unlike many other ganglionic blockers, Plegarol has documented antimicrobial relevance in this specific bacterial context.

Structure‑Activity Relationship (SAR) Studies of Bis‑Quaternary Ammonium Ganglionic Blockers

Plegarol's unique structural features—a pyrrolidinium headgroup linked via an ethoxyethyl spacer to a diethylmethylammonium moiety—make it a valuable comparator in SAR campaigns aimed at optimizing ganglionic blockade or antimicrobial activity within the bis‑quaternary ammonium class [REFS‑4]. Its divergent toxicity profile relative to hexamethonium and mecamylamine provides a structural basis for investigating the molecular determinants of safety and efficacy.

Quote Request

Request a Quote for Plegarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.